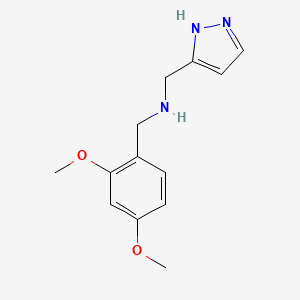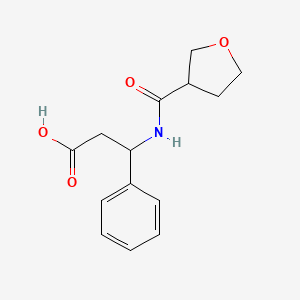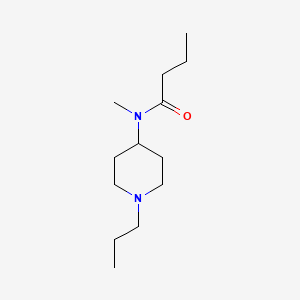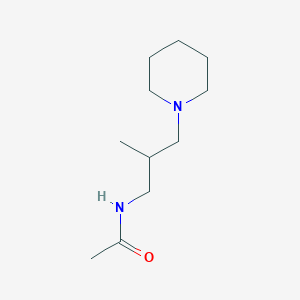
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine, also known as PDP, is a small molecule that has been extensively studied for its potential therapeutic applications. PDP belongs to a class of compounds called phenethylamines, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the biological effects of phenethylamines. However, one limitation of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are many potential future directions for research on N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine. One area of research could be to investigate the potential therapeutic applications of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine in humans. Another area of research could be to investigate the mechanism of action of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine in more detail, in order to better understand its biological effects. Finally, future research could focus on developing new derivatives of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with methyl iodide to form the N-methyl derivative, which is subsequently reacted with 3-aminomethyl-1H-pyrazole to form N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine.
Aplicaciones Científicas De Investigación
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to reduce the production of inflammatory cytokines in animal models of inflammation.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKLZDMPHOBXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)

![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)



![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)